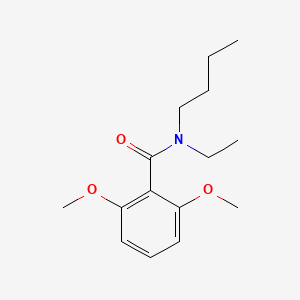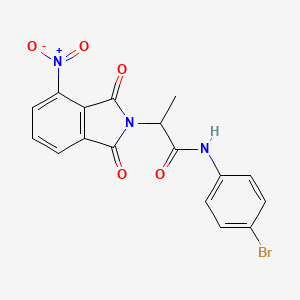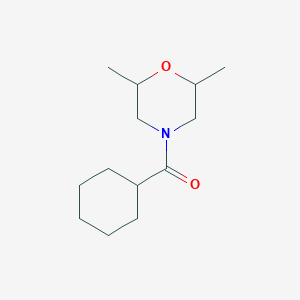![molecular formula C18H18ClNO3S B3978082 methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)
methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate
説明
Methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the benzoate ester family and is commonly referred to as "MCPBA" or "Methyl Chlorophenyl Benzoate Amide".
作用機序
The mechanism of action of MCPBA is not fully understood, but it is believed to act as an oxidizing agent by transferring oxygen atoms to the substrate molecule. This results in the formation of an epoxide, which can be further manipulated in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MCPBA, as it is primarily used in laboratory settings. However, some studies have suggested that MCPBA may have toxic effects on cells and can induce oxidative stress.
実験室実験の利点と制限
One of the primary advantages of using MCPBA in laboratory experiments is its high selectivity and reactivity. Additionally, MCPBA is relatively easy to handle and store, making it a popular choice for researchers. However, MCPBA can be expensive to produce, and its potential toxicity must be taken into consideration when handling the compound.
将来の方向性
There are several potential future directions for research involving MCPBA. One area of interest is the development of new synthetic methods using MCPBA as an oxidizing agent. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of MCPBA. Finally, MCPBA may have potential applications in the development of new antibacterial agents, and further research is needed to explore this possibility.
科学的研究の応用
MCPBA has been extensively studied for its potential applications in various areas of scientific research. One of the primary uses of MCPBA is in organic synthesis, where it is used as an oxidizing agent to convert alkenes to epoxides. Additionally, MCPBA has been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
特性
IUPAC Name |
methyl 3-[2-(4-chlorophenyl)sulfanylpropanoylamino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-11-4-5-13(18(22)23-3)10-16(11)20-17(21)12(2)24-15-8-6-14(19)7-9-15/h4-10,12H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJMEVCJSZYXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977999.png)
![N,N-diethyl-4-methoxy-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3978009.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3978015.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3978022.png)
![1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine](/img/structure/B3978023.png)

![N,6-dimethyl-N-[(3-methyloxetan-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B3978038.png)


![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)

![N,N-dimethyl-5-({[3-(1H-tetrazol-1-yl)phenyl]amino}methyl)-2-pyrimidinamine](/img/structure/B3978084.png)
![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)
